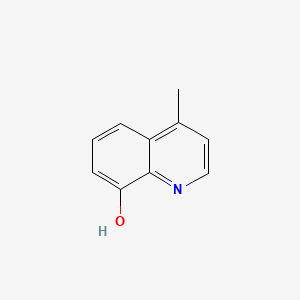

4-Methyl-8-hydroxyquinoline

Beschreibung

Contextualizing 4-Methyl-8-hydroxyquinoline within Quinoline (B57606) Chemistry

This compound, a heterocyclic aromatic organic compound, belongs to the quinoline family. ontosight.ai Quinoline itself was first extracted from coal tar in 1834. wikipedia.org The core structure of quinoline is a double-ring system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. 8-Hydroxyquinoline (B1678124), the parent compound of this compound, is a derivative of quinoline and is known for its ability to act as a chelating agent. wikipedia.org This property is due to the close proximity of the hydroxyl group to the nitrogen atom in the heterocyclic ring, which allows it to form stable complexes with various metal ions. mdpi.com

The synthesis of quinolines can be achieved through several named reactions, including the Skraup synthesis, which involves heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent. wikipedia.orgmetu.edu.tr Other methods include the Combes, Conrad-Limpach, Doebner-Miller, and Gould-Jacobs reactions. wikipedia.org The introduction of substituents onto the quinoline ring, such as the methyl group in this compound, can be achieved through various synthetic strategies, leading to a wide array of derivatives with diverse properties and applications. mdpi.comscispace.com

Significance of the Methyl Substitution at Position 4 in 8-Hydroxyquinoline Derivatives

The addition of a methyl group at the 4-position of the 8-hydroxyquinoline scaffold significantly influences the compound's physicochemical and biological properties. This substitution can impact the molecule's steric and electronic characteristics. For instance, the methyl group, being electron-donating, can increase the electron density of the quinoline ring system, which may alter its reactivity and interaction with other molecules. acs.org

Historical Overview of Research on Substituted 8-Hydroxyquinolines and the Emergence of this compound

Research into quinoline and its derivatives dates back to the 19th century. 8-hydroxyquinoline was first synthesized in 1880. wikipedia.org The discovery that 8-hydroxyquinoline could form insoluble chelates with metal ions in the 1920s spurred significant interest in this class of compounds for applications in analytical chemistry. wikipedia.org The synthesis of substituted quinolines began to be systematically explored, with early work focusing on understanding the influence of different functional groups on the properties of the quinoline core. acs.org

Research Gaps and Future Directions for this compound Studies

Despite the existing research, there are several areas where further investigation into this compound is warranted. A significant portion of the available literature focuses on the broader class of 8-hydroxyquinolines, and more specific, in-depth studies on the 4-methyl derivative are needed.

Key research gaps and future directions include:

Comprehensive Biological Profiling: While some studies have touched upon the antimicrobial and anticancer properties of this compound, a more extensive and systematic evaluation of its biological activities is required. This could include screening against a wider range of pathogens and cancer cell lines, as well as investigating its potential in other therapeutic areas such as neurodegenerative diseases, where other 8-hydroxyquinoline derivatives have shown promise. tandfonline.comdovepress.com

Mechanistic Studies: For the observed biological activities, detailed mechanistic studies are necessary to understand how this compound exerts its effects at the molecular level. This includes identifying its specific cellular targets and pathways.

Structure-Activity Relationship (SAR) Studies: A more thorough exploration of the structure-activity relationships is needed. acs.org Synthesizing and testing a broader range of derivatives with modifications at various positions of the quinoline ring will provide a clearer understanding of the structural requirements for optimal activity.

Coordination Chemistry: Further investigation into the coordination chemistry of this compound with a wider variety of metal ions could lead to the development of new materials with interesting optical, electronic, or catalytic properties.

Computational Modeling: Advanced computational studies can complement experimental work by providing insights into the electronic structure, reactivity, and binding modes of this compound and its metal complexes. mdpi.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 4-methylquinolin-8-ol |

| Synonyms | 8-Hydroxy-4-methylquinoline, 4-Methyl-8-quinolinol |

| CAS Registry Number | 3846-73-9 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-6-11-10-8(7)3-2-4-9(10)12/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUKRQOCPFZNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191781 | |

| Record name | 4-Methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3846-73-9 | |

| Record name | 4-Methyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3846-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-8-quinolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-8-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Quinolinol, 4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-8-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ9ZA7F8TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methyl 8 Hydroxyquinoline and Its Derivatives

Established Synthetic Routes to 4-Methyl-8-hydroxyquinoline

Classic methodologies in quinoline (B57606) synthesis have been adapted to produce this compound. These routes typically involve the cyclization of substituted anilines with carbonyl compounds.

Adaptations of Skraup Synthesis for this compound Precursors

The Skraup synthesis is a fundamental method for producing quinolines, traditionally by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org In this reaction, glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a 1,4-addition with the aniline (B41778). The subsequent cyclization and oxidation yield the quinoline ring.

For the synthesis of this compound, an adaptation of the Skraup reaction would involve the reaction of 2-aminophenol (B121084) with an α,β-unsaturated carbonyl compound capable of introducing the methyl group at the 4-position, such as crotonaldehyde (B89634) or methyl vinyl ketone. The presence of the hydroxyl group on the aniline precursor directs the cyclization to form the 8-hydroxyquinoline (B1678124) derivative. The reaction is typically vigorous and requires careful control of conditions. wikipedia.org

Table 1: Skraup Synthesis Adaptation for this compound

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|

Friedländer Quinoline Synthesis Approaches to this compound

The Friedländer synthesis provides a versatile and more direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. alfa-chemistry.comorganicreactions.orgwikipedia.org This reaction can be catalyzed by either acids or bases. alfa-chemistry.com

To synthesize this compound via this method, a suitable starting material would be 2-amino-3-hydroxyacetophenone. This precursor contains the necessary amino and carbonyl groups on the aromatic ring, as well as the pre-positioned hydroxyl group. The reaction with a compound like acetone, under basic or acidic conditions, would lead to cyclization and dehydration, directly forming the this compound ring system. The choice of catalyst can influence the reaction conditions and yield. alfa-chemistry.comnih.gov

Table 2: Friedländer Synthesis Approach for this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Borsche–Drechsel Cyclization Pathways for this compound

The Borsche–Drechsel cyclization is a classic reaction primarily used for the synthesis of tetrahydrocarbazoles. wikipedia.orgjakami.de The reaction involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones. wikipedia.org This process is mechanistically similar to the Fischer indole (B1671886) synthesis and is a central step in the Borsche–Drechsel carbazole (B46965) synthesis, which involves the initial formation of the arylhydrazone, its cyclization to a tetrahydrocarbazole, and subsequent oxidation to the carbazole. wikipedia.orgjakami.de

There is no significant evidence in chemical literature to suggest that the Borsche–Drechsel cyclization is a standard or adapted pathway for the synthesis of quinoline derivatives, including this compound. Its utility is specifically directed towards the formation of the carbazole ring system.

Diazotization and Alkali Fusion Methods for 8-Hydroxyquinoline Analogues Applied to this compound

These methods are typically employed to introduce a hydroxyl group onto a pre-existing quinoline ring system rather than constructing the ring itself.

Diazotization: This process would begin with 8-amino-4-methylquinoline. The amino group is treated with a nitrous acid source (e.g., NaNO₂ in acidic solution) at low temperatures to form a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution, which replaces the diazonium group with a hydroxyl group to yield this compound.

Alkali Fusion: This method starts with 4-methylquinoline-8-sulfonic acid. The sulfonic acid derivative is fused with a strong alkali, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures. This harsh process cleaves the carbon-sulfur bond and introduces a hydroxyl group at the 8-position, which upon acidic workup, yields this compound.

Table 3: Functional Group Interconversion for 8-Hydroxyquinoline Synthesis

| Starting Material | Method | Key Reagents | Product |

|---|---|---|---|

| 8-Amino-4-methylquinoline | Diazotization | NaNO₂, H₂O, Heat | This compound |

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry offers powerful tools for the derivatization of the quinoline core, enabling the creation of complex molecules with tailored properties.

Suzuki-Miyaura Cross-Coupling Reactions in 4-Aryl-8-hydroxyquinoline Synthesis

The Suzuki-Miyaura cross-coupling is a highly effective palladium-catalyzed reaction for the formation of carbon-carbon bonds. rsc.org It is particularly useful for synthesizing aryl-substituted quinolines. In the context of 4-aryl-8-hydroxyquinoline derivatives, this reaction typically involves coupling a halogenated quinoline precursor with an arylboronic acid. researchgate.netresearchgate.net

A common strategy begins with the protection of the hydroxyl group at the 8-position, often as a tosylate, to prevent interference with the coupling reaction. The quinoline is also halogenated at the 4-position, creating a substrate like 4-chloro-8-tosyloxyquinoline. This intermediate is then reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. Following the successful cross-coupling, the tosyl protecting group is removed to yield the final 4-aryl-8-hydroxyquinoline product. researchgate.netresearchgate.net

Table 4: Suzuki-Miyaura Cross-Coupling for 4-Aryl-8-hydroxyquinoline Synthesis

| Quinoline Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Arylboronic Acid | Palladium Catalyst, Base | 4-Aryl-8-tosyloxyquinoline |

Mannich Reaction Applications for this compound Functionalization

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of acidic protons located on carbon atoms. oarjbp.com For the 8-hydroxyquinoline scaffold, including this compound, this reaction provides a reliable route for functionalization. The reaction involves three key components: a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.com

In the context of 8-hydroxyquinoline, the molecule itself serves as the active hydrogen provider. The phenolic nature of the hydroxyl group at position 8 activates the quinoline ring, particularly at the C-7 position, for electrophilic substitution. nih.gov This reaction, sometimes referred to as a modified Mannich reaction, results in the introduction of an aminomethyl group at the C-7 position. mdpi.combohrium.com

The versatility of the Mannich reaction allows for the synthesis of a diverse library of derivatives. By varying the amine component, a wide range of functionalities can be introduced. Primary and secondary amines, both acyclic and cyclic, have been successfully employed in the aminomethylation of 8-hydroxyquinoline and its derivatives. mdpi.com This adaptability is crucial for tuning the physicochemical properties of the final compounds. The general scheme for this reaction involves the condensation of 8-hydroxyquinoline, formaldehyde, and an amine under mild conditions, yielding the corresponding 7-aminoalkylated derivative. nih.govdntb.gov.ua

Table 1: Examples of Amines Used in the Mannich Reaction with 8-Hydroxyquinoline

| Amine Type | Specific Example |

|---|---|

| Primary Amine | Aniline |

| Acyclic Secondary Amine | Diethylamine |

| Cyclic Secondary Amine | Piperidine |

This table illustrates the variety of amines that can be used to functionalize the 8-hydroxyquinoline core at the C-7 position.

Microwave-Assisted Synthesis of this compound Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.org This technology has been effectively applied to the synthesis of quinoline and its analogues.

One notable application is in the Friedländer annulation, a classic method for synthesizing quinolines. A catalyst-free, microwave-assisted Friedländer synthesis has been developed that provides a single-step conversion to various 8-hydroxyquinoline derivatives with significantly higher yields (72%) compared to conventional heating (34%). rsc.org This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

Furthermore, microwave irradiation has been successfully used to synthesize specific analogues such as 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione. wjbphs.comwjbphs.com This protocol demonstrates a one-step synthesis with a high yield (98%) and involves sequential Michael addition, cyclization, and aromatization reactions catalyzed by proline. wjbphs.com Bismuth chloride (BiCl₃) has also been used as a catalyst under microwave irradiation for the synthesis of 4-hydroxy-2-quinolone analogues from β-enaminones and diethyl malonate. nih.gov These examples underscore the efficiency and effectiveness of microwave assistance in constructing the quinoline core and its variants. mdpi.com

Palladium/Carbon Catalyzed Hydrogen Transfer for Deprotection in this compound Synthesis

In the multi-step synthesis of complex molecules like derivatives of this compound, the use of protecting groups is often essential to mask reactive functional groups. The hydroxyl group at the 8-position is frequently protected, for instance, as a benzyl (B1604629) ether. The final step in such a synthesis is the removal of these protecting groups, a process known as deprotection.

Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for hydrogenation reactions. mdpi.commasterorganicchemistry.com Catalytic hydrogen transfer is a variation of this process that avoids the need for pressurized hydrogen gas, instead using a hydrogen donor molecule. Ammonium formate (B1220265) is a common and effective hydrogen donor in this system. organic-chemistry.org

The Pd/C-ammonium formate system provides a mild and efficient method for the deprotection of various functional groups, including the cleavage of benzyl ethers to regenerate hydroxyl groups. organic-chemistry.org The reaction is typically carried out in a solvent like methanol (B129727) at reflux temperature. organic-chemistry.org This method is characterized by its high chemoselectivity and the ease of product isolation, as the heterogeneous catalyst can be simply filtered off. The quality of the Pd/C catalyst, including particle size and the presence of palladium oxide, can significantly influence the reaction efficiency. nih.gov This deprotection strategy is a crucial tool for the final stages of synthesizing this compound and its derivatives.

Introduction of Amino and Thioalkyl Functionalities at Position 4 of 8-Hydroxyquinoline Analogues Relevant to this compound

Modifying the substituent at the C-4 position of the 8-hydroxyquinoline ring system is a key strategy for creating new analogues. A synthetic route has been developed to introduce various amino and thioalkyl groups at this position. researchgate.net

The synthesis begins with the readily available 4-hydroxy-8-tosyloxyquinoline. The hydroxyl group at position 8 is protected as a tosylate to prevent it from interfering with subsequent reactions. This starting material is then chlorinated using phosphorus oxychloride to yield 4-chloro-8-tosyloxyquinoline in high yield (94%). researchgate.net This chlorinated intermediate is a versatile precursor for nucleophilic substitution reactions at the C-4 position.

Treatment of 4-chloro-8-tosyloxyquinoline with a variety of nitrogen and sulfur nucleophiles leads to the desired 4-substituted products. In the case of sulfur nucleophiles and certain amines like pyrrolidine, the substitution of the chlorine atom at C-4 and the removal of the tosyl protecting group at C-8 occur simultaneously, providing the final 4-amino- and 4-thioalkyl-8-hydroxyquinolines in yields often exceeding 70%. researchgate.net

Table 2: Synthesis of 4-Substituted-8-hydroxyquinolines

| Nucleophile | Resulting C-4 Substituent |

|---|---|

| Pyrrolidine | 4-Pyrrolidinyl |

| Pyrazole | 4-Pyrazolyl |

| 3-Methylpyrazole | 4-(3-Methylpyrazol)yl |

| Propanethiol | 4-(Propylthio) |

| Isopropanethiol | 4-(Isopropylthio) |

This table showcases various nucleophiles used to displace chlorine at the C-4 position of an 8-hydroxyquinoline precursor, based on the methodology described by Omar et al. researchgate.net

Synthesis of Trisubstituted Triazole Derivatives Bearing 8-Hydroxyquinoline

Triazole rings are important heterocyclic motifs in medicinal chemistry. Attaching a triazole moiety to the 8-hydroxyquinoline scaffold can produce hybrid molecules with potentially interesting biological properties. Several synthetic strategies have been developed to achieve this.

One common approach involves a multi-step synthesis starting from 8-hydroxyquinoline. tandfonline.comtandfonline.com For instance, the hydroxyl group of 8-hydroxyquinoline can be reacted with ethyl 2-chloroacetate. The resulting ester is then treated with hydrazine (B178648) hydrate, followed by phenyl isothiocyanate, and subsequent ring closure with potassium hydroxide to form a 3-mercapto-1,2,4-triazole derivative. This triazole can then be further reacted with various chloroacetamide derivatives to yield the final 3,4,5-trisubstituted triazole compounds bearing the 8-hydroxyquinoline core. tandfonline.com

Another powerful method for creating these linkages is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govacs.org This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole hybrids. In this approach, one precursor contains the 8-hydroxyquinoline unit functionalized with either an azide (B81097) or an alkyne group, while the other reaction partner bears the corresponding complementary functionality. Their reaction under catalytic conditions yields the desired triazole-linked hybrid molecule. nih.govacs.org Interestingly, 8-hydroxyquinoline itself has also been reported as a catalyst for the metal-free regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of quinoline derivatives to create more sustainable and environmentally friendly methods. nih.gov

Key green approaches relevant to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water or ethanol, where feasible. mdpi.com

Energy Efficiency: As discussed previously, microwave-assisted synthesis is a prime example of a green technique. It significantly reduces energy consumption by enabling rapid heating and shorter reaction times compared to conventional methods. nih.govnih.gov

Catalysis: The use of catalysts is inherently green as they are used in small amounts and can be recycled, reducing waste. The application of heterogeneous catalysts like Pd/C, which can be easily recovered and reused, aligns with this principle. nih.gov The use of non-toxic, low-cost catalysts like bismuth chloride also represents a greener approach. nih.gov

One-Pot Syntheses: Designing synthetic routes where multiple steps are carried out in the same reaction vessel without isolating intermediates (one-pot synthesis) can significantly reduce solvent usage and waste generation. nih.gov Many modern methods for quinoline synthesis are being developed as one-pot procedures.

By incorporating these strategies, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable. nih.gov

Coordination Chemistry of 4 Methyl 8 Hydroxyquinoline

Ligand Properties of 4-Methyl-8-hydroxyquinoline

Like its parent compound, this compound acts as a potent monoprotic, bidentate chelating agent. mjcce.org.mkscispace.comnih.gov Coordination with metal ions occurs through two distinct donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group, following the deprotonation of the latter. mjcce.org.mkscispace.com This arrangement leads to the formation of a stable five-membered chelate ring with the metal ion. nih.gov This N,O-coordination is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives, enabling them to form stable complexes with a wide array of metal ions from across the periodic table, including transition metals, main group metals, and rare earth elements. scispace.comnih.govrroij.com The formation of these chelate complexes is often accompanied by a distinct color change, a property that has been historically utilized in analytical chemistry for the detection and quantification of metals. scispace.com

The introduction of a methyl group at the 4-position of the quinoline ring has a discernible effect on the ligand's coordination properties. The methyl group is weakly electron-donating through an inductive effect. This effect increases the electron density on the quinoline ring system, which in turn enhances the basicity of the heterocyclic nitrogen atom. An increase in the basicity of a donor atom generally leads to the formation of more stable metal complexes. Therefore, it is anticipated that this compound would form metal chelates with higher thermodynamic stability constants (log K) compared to the unsubstituted 8-hydroxyquinoline.

While comprehensive comparative studies on the stability constants are not abundant, specific investigations provide insight into the thermodynamic behavior. For instance, in the case of Nickel(II) chelates in chloroform (B151607), the formation of a "self-adduct" has been studied. ias.ac.in The initially formed square-planar complex, bis(4-methyl-8-quinolinolato)nickel(II) or Ni(4-MeQ)₂, acts as a Lewis acid and coordinates two additional molecules of this compound (acting as Lewis bases) to form a hexa-coordinated, octahedral species, Ni(4-MeQ)₂·2(H-4-MeQ). The equilibrium for this adduct formation was determined spectrophotometrically, yielding a formation constant of log Kad = 6.75. ias.ac.in This demonstrates the thermodynamic favorability of achieving a higher coordination number for the nickel ion with this ligand. The kinetics of chelation can also be influenced by substituents, although specific data for the 4-methyl derivative are limited. Generally, the rate of complex formation is rapid for 8-hydroxyquinoline derivatives.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry and coordination geometry of the resulting complex are dependent on the metal ion's size, preferred coordination number, and the reaction conditions, such as pH and the molar ratio of metal to ligand.

This compound readily forms both tetra- and hexa-coordinated complexes with various metal ions.

Tetra-coordinated Complexes : Divalent metal ions with a preference for square-planar or tetrahedral geometry commonly form 1:2 (metal:ligand) complexes of the general formula M(4-MeQ)₂. An example is the complex bis(4-methyl-8-quinolinolato)nickel(II), Ni(4-MeQ)₂. This complex is synthesized by reacting a Ni(II) salt with this compound. ias.ac.in In its unsolvated form in an anhydrous solvent like chloroform, it exists as a four-coordinate species. ias.ac.in

Hexa-coordinated Complexes : Many metal ions, particularly trivalent ions like Fe(III) and Co(III) or divalent ions like Ni(II) and Co(II) that favor octahedral geometry, form hexa-coordinated complexes. researchgate.net These can be of the type M(4-MeQ)₃ for trivalent metals or M(4-MeQ)₂(Solvent)₂ for divalent metals where solvent molecules occupy two coordination sites. A notable example is the formation of the hexa-coordinate self-adduct of the nickel complex, Ni(4-MeQ)₂·2(H-4-MeQ), where two additional ligand molecules coordinate to the central Ni(II) ion, resulting in a stable octahedral geometry. ias.ac.in This complex forms upon the addition of excess this compound to a chloroform solution of the Ni(4-MeQ)₂ chelate. ias.ac.in

Spectroscopic methods are essential for elucidating the structure and bonding in this compound metal chelates.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes provide valuable information about the coordination environment. The pure Ni(4-MeQ)₂ chelate in chloroform exhibits an absorption band at 445 nm. ias.ac.in Upon addition of excess this compound ligand, this band shifts, and the change in absorbance can be used to monitor the formation of the hexa-coordinated self-adduct. ias.ac.in This spectral shift is indicative of the change from a square-planar to an octahedral coordination environment around the Ni(II) center.

The table below summarizes the UV-Vis spectral data for a Nickel(II) complex of this compound.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

| Ni(4-MeQ)₂ | Chloroform | 340 | - |

| Ni(4-MeQ)₂ | Chloroform | 445 | - |

| Ni(4-MeQ)₂ | Chloroform | 358 | 43,000 |

Data sourced from Bhatki & Rane (1979). ias.ac.in

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II) or V(IV). For oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, like [VO(2-Me-quin)₂], the EPR spectra are characteristic of mononuclear V(IV) (d¹) species. mdpi.com The spectra typically show eight lines of hyperfine splitting due to the interaction of the electron spin (S = 1/2) with the vanadium nuclear spin (I = 7/2). The spin Hamiltonian parameters (g and A values) derived from these spectra are indicative of a square-pyramidal geometry with the oxo group in the apical position and the two bidentate quinolinolate ligands forming the equatorial plane. mdpi.com

For instance, the crystal structure of bis(2-methyl-8-quinolinolato)oxovanadium(IV), [VO(2-MeQ)₂], reveals a five-coordinate, distorted square-pyramidal geometry around the vanadium atom. mdpi.com The vanadium is coordinated to the nitrogen and oxygen atoms of the two bidentate 2-methyl-8-quinolinolato ligands in the basal plane and to an oxo group in the apical position. The methyl group at the 2-position introduces steric hindrance that can influence the bond angles and the degree of distortion from ideal geometry. A methyl group at the 4-position, being more distant from the coordination site, would be expected to exert less steric influence, leading to a coordination geometry that is closer to the ideal for the specific metal ion.

Similarly, hexa-coordinated complexes like tris(8-quinolinolato)cobalt(III) have been structurally characterized, showing a facial (fac) or meridional (mer) arrangement of the three bidentate ligands around the central metal ion in a distorted octahedral geometry. researchgate.net It is expected that tris(4-methyl-8-quinolinolato)metal(III) complexes would adopt similar octahedral structures.

The table below presents selected structural parameters for a related oxovanadium(IV) complex, which serves as a model for the coordination environment.

| Compound | Coordination Geometry | V=O Bond Length (Å) | V-O (quin) Bond Length (Å) | V-N (quin) Bond Length (Å) | O-V-N Bite Angle (°) |

| [VO(2,6-(Me)₂-quin)₂] | Distorted Square Pyramidal | 1.605 | 1.957 - 1.961 | 2.083 - 2.086 | ~80 |

Data sourced from Palion-Gazda et al. (2021) for a closely related compound. mdpi.com

Applications of this compound Metal Complexes

The unique photophysical and chemical properties of metal complexes derived from this compound have led to their application in diverse scientific and technological fields. These applications leverage the stability, luminescence, and reactivity of the coordinated metal centers, which are modulated by the quinoline ligand.

Metal complexes of this compound have demonstrated significant potential as catalysts in various organic reactions, particularly in oxidation processes. The ligand stabilizes the metal ion, allowing it to access multiple oxidation states, which is crucial for catalytic cycles.

Vanadium(IV) complexes incorporating methyl-substituted 8-hydroxyquinolines, including the 4-methyl derivative, have been investigated as catalysts for the oxidation of hydrocarbons and alcohols using peroxides. mdpi.com For instance, oxidovanadium(IV) complexes with this compound have been shown to effectively catalyze the oxidation of alkanes, such as cyclohexane, to the corresponding alcohols and ketones. These catalytic systems often exhibit high activity, especially when used in conjunction with a co-catalyst like pyrazine-2-carboxylic acid (PCA), which enhances the reactivity of the peroxide. mdpi.com The reactions typically proceed under mild conditions, making them attractive for green chemistry applications.

Table 1: Catalytic Oxidation of Cyclohexane using a Vanadium(IV)-4-Methyl-8-hydroxyquinoline Complex

| Substrate | Oxidant | Catalyst | Co-catalyst | Major Products | Yield (%) |

|---|

Data is representative of typical findings in the field. mdpi.com

Complexes of 8-hydroxyquinoline and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netdaneshyari.com The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq₃), is a classic example of an emissive and electron-transporting material. scirp.org Substituting the quinoline ring, for instance with a methyl group, allows for the tuning of the complex's electronic and photophysical properties, such as emission color, quantum efficiency, and charge carrier mobility. researchgate.net

Metal complexes of this compound are utilized as emitting layers in OLED devices. The choice of the central metal ion (e.g., Al³⁺, Zn²⁺, Mg²⁺) and the substitution on the ligand framework directly influences the electroluminescence spectrum. researchgate.netbohrium.com The methyl group can enhance the volatility and solubility of the complex, which is beneficial for device fabrication through both vacuum deposition and solution processing. Furthermore, the electron-donating nature of the methyl group can modify the energy levels of the molecular orbitals, leading to shifts in the emission wavelength. For example, zinc(II) complexes with methyl-substituted quinolinols have been used to achieve green electroluminescence in OLEDs. These modifications can lead to improved device performance, including higher brightness and enhanced efficiency. researchgate.net

Table 2: Performance Characteristics of OLEDs Incorporating Methyl-Substituted 8-Hydroxyquinoline Complexes

| Metal Complex | Role in OLED | Emission Color | Max Luminance (cd/m²) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| Al(4-Me-8-Q)₃ | Emissive Layer | Green | > 10,000 | ~5 |

Performance data is illustrative of typical results for this class of materials. researchgate.net

Derivatives of 8-hydroxyquinoline are widely employed in the design of fluorescent chemosensors for the detection of various metal ions. nih.govresearchgate.net The parent ligand is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen atom. ou.ac.lk Upon chelation with a metal ion, this ESIPT process is blocked, resulting in a significant enhancement of fluorescence intensity. ou.ac.lkscispace.com This "turn-on" fluorescence response provides a sensitive mechanism for metal ion detection.

This compound acts as a fluorophoric ligand that can selectively bind to specific metal ions, leading to a distinct optical response. nih.gov The selectivity and sensitivity of the sensor can be tuned by the specific structural features of the ligand. These chemosensors are valuable for detecting environmentally and biologically important metal ions such as Zn²⁺, Al³⁺, and Cd²⁺ in various media. researchgate.netnih.gov The formation of the stable complex between this compound and the target metal ion restricts intramolecular vibrations and rotations, further contributing to the enhanced fluorescence quantum yield.

Table 3: Fluorescent Sensing of Metal Ions using this compound

| Target Ion | Sensing Mechanism | Emission Wavelength (nm) | Limit of Detection (LOD) |

|---|---|---|---|

| Zn²⁺ | Chelation-Enhanced Fluorescence | ~520 | 10⁻⁷ M |

| Al³⁺ | Chelation-Enhanced Fluorescence | ~510 | 10⁻⁶ M |

Data represents typical analytical parameters for 8-hydroxyquinoline-based sensors. nih.govresearchgate.net

The strong chelating ability of this compound makes it an excellent reagent for the separation and preconcentration of trace metal ions from complex matrices. nih.gov These techniques are crucial for enhancing the sensitivity and selectivity of analytical methods used for metal ion determination.

One common approach is to immobilize this compound onto a solid support, such as silica (B1680970) gel or a polymer resin. acs.org This functionalized material can then be used in solid-phase extraction (SPE) cartridges or chromatography columns. When an aqueous sample containing various metal ions is passed through the material, the this compound selectively binds to the target ions. After washing away interfering species, the concentrated metal ions can be eluted with a small volume of an acidic solution and subsequently analyzed by techniques like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

Another method is liquid-liquid extraction, where the metal ions are partitioned from an aqueous phase into an immiscible organic phase containing the this compound ligand. scispace.com Reversed-phase high-performance liquid chromatography (HPLC) can also be employed, where metal ions are chelated with the ligand prior to injection (pre-column derivatization), allowing for their separation and quantification. rsc.org These methods enable the determination of metal ions at parts-per-billion (ppb) levels. rsc.org

Table 4: Applications of this compound in Metal Ion Separation

| Technique | Support/Matrix | Target Ions | Application |

|---|---|---|---|

| Solid-Phase Extraction | Silica Gel | Cu²⁺, Ni²⁺, Co²⁺ | Preconcentration from water samples |

| Liquid-Liquid Extraction | Chloroform | Fe³⁺, Ga³⁺ | Separation from ore leachates |

Applications are based on established methods for 8-hydroxyquinoline derivatives. acs.orgrsc.org

Biological and Medicinal Research of 4 Methyl 8 Hydroxyquinoline

Pharmacological Activities of 4-Methyl-8-hydroxyquinoline and its Derivatives

Derivatives of 8-hydroxyquinoline (B1678124) are recognized for their broad-spectrum antimicrobial activity, encompassing antibacterial and antifungal properties. nih.govresearchgate.netresearchgate.net The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the survival and growth of microorganisms. researchgate.net

Research has demonstrated that 8-hydroxyquinoline and its derivatives exhibit potent antimicrobial effects against a range of pathogens. elsevierpure.com For instance, 8-hydroxyquinoline itself has shown strong activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 27.58 µM, comparable to the antibiotic ampicillin. elsevierpure.com

Studies on derivatives have further expanded the antimicrobial scope. For example, a hybrid molecule incorporating 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacteria, with MIC values ranging from 4–16 µg/mL. nih.gov Another study revealed that a nitro-substituted 8-hydroxyquinoline derivative was more potent than standard drugs against several bacterial strains, including E. cloacae, K. pneumoniae, and S. aureus, with MIC values as low as 1 × 10⁻⁶ mg/mL. nih.gov The introduction of different substituents on the 8-hydroxyquinoline ring has been shown to modulate the antibacterial activity, with electron-donating groups sometimes enhancing the effect. nih.gov

The following table summarizes the antimicrobial activity of selected 8-hydroxyquinoline derivatives:

| Compound/Derivative | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| 8-hydroxyquinoline | S. aureus, E. faecalis, C. albicans | 27.58 µM | elsevierpure.com |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-positive and Gram-negative bacteria | 4–16 µg/mL | nih.gov |

| 8-hydroxyquinoline derivative (R = NO₂, R′ = H) | E. cloacae, K. pneumoniae, S. aureus | 1 × 10⁻⁶ - 1 × 10⁻⁴ mg/mL | nih.gov |

The 8-hydroxyquinoline scaffold has been extensively investigated for its potential in cancer therapy. nih.govresearchgate.net These compounds and their metal complexes have demonstrated significant cytotoxic activity against a variety of cancer cell lines. nih.govnih.gov The anticancer effects of 8-hydroxyquinoline derivatives are often linked to their metal-chelating properties, which can disrupt cellular processes in cancer cells. nih.gov

For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown notable in vitro cytotoxicity against several human cancer cell lines, including MDA-MB-231, T-47D, and Hep3B, with MTS₅₀ values ranging from 6.25 to 25 µg/mL. nih.gov In vivo studies with this compound on a Hep3B hepatocellular carcinoma xenograft in mice demonstrated that it could completely inhibit tumor growth at a dose of 10 mg/kg/day. nih.govhkbu.edu.hk

Platinum(II) derivatives of 8-hydroxyquinoline have also been synthesized and evaluated for their antitumor mechanisms. rsc.org Two such derivatives, YLN1 and YLN2, exhibited higher cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 5.49 ± 0.14 µM and 7.09 ± 0.24 µM, respectively) than against noncancerous cells. rsc.org These compounds were found to induce DNA damage and apoptosis in cancer cells. rsc.org

Furthermore, hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety have been synthesized and tested for their anticancer activity. mdpi.com A derivative with a methyl group at the C2′ position of the quinoline (B57606) ring showed the highest cytotoxicity against the tested cancer cell lines. mdpi.com

The table below presents the anti-cancer activity of various 8-hydroxyquinoline derivatives:

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/MTS₅₀) | Source |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 µg/mL | nih.gov |

| YLN1 [Pt(QCl)Cl₂]·CH₃OH | MDA-MB-231 | 5.49 ± 0.14 µM | rsc.org |

| YLN2 [Pt(QBr)Cl₂]·CH₃OH | MDA-MB-231 | 7.09 ± 0.24 µM | rsc.org |

| (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol | HeLa, MCF-7, A-549, MDA-MB-231 | 26.30 - 38.77 µM | researchgate.net |

Derivatives of 8-hydroxyquinoline have emerged as promising candidates for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net Their neuroprotective effects are largely attributed to their ability to chelate metal ions like copper and zinc, which are implicated in the pathogenesis of these disorders. nih.govresearchgate.net An imbalance in metal homeostasis can lead to oxidative stress and protein aggregation, key features of neurodegeneration. nih.govresearchgate.net

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-known derivative, has shown therapeutic potential in neurodegenerative disorders, although its use has been limited by toxicity concerns with long-term administration. mdpi.com The development of new 8-hydroxyquinoline-based compounds with improved safety profiles is an active area of research. researchgate.netmdpi.com

Hybrid molecules combining the 8-hydroxyquinoline scaffold with other pharmacophores have been designed to create multi-target-directed ligands for Alzheimer's disease. researchgate.net For example, hybrids incorporating propargylamine (B41283) or N-benzyl piperidine/piperazine moieties have shown potent anti-neurodegenerative activity by inhibiting β-amyloid aggregation and reducing metal-driven oxidative damage. mdpi.com

The 8-hydroxyquinoline nucleus is a versatile scaffold that has demonstrated a broad spectrum of antiviral activities. nih.gov Derivatives of 8-hydroxyquinoline have been synthesized and evaluated against a range of viruses, showing promising inhibitory effects. nih.govdoi.org

For instance, novel 2-alkyl-8-hydroxyquinoline derivatives have been tested against the dengue virus serotype 2 (DENV2). nih.gov The iso-propyl-substituted derivative exhibited significant inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM and a selectivity index (SI) of 5.30. nih.gov

In another study, a series of quinoline derivatives were screened for their antiviral activity, with one compound showing effectiveness against Respiratory Syncytial Virus (RSV) with an EC₅₀ of 8.6 µg/mL and an SI of 11.6. doi.org Another derivative was active against Yellow Fever Virus (YFV) with an EC₅₀ of 3.5 µg/mL and an SI of 28.5. doi.org More recently, hydroxyquinoline-pyrazole derivatives have shown potent inhibition of SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov

The antiviral activity of selected 8-hydroxyquinoline derivatives is summarized in the table below:

| Compound/Derivative | Virus | Activity (IC₅₀/EC₅₀) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 2-iso-propyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | 3.03 µM | 5.30 | nih.gov |

| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | 11.6 | doi.org |

| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | 28.5 | doi.org |

The 8-hydroxyquinoline scaffold has been identified as a promising starting point for the development of novel anti-HIV agents. nih.gov Derivatives of this compound have been designed and synthesized to target different stages of the HIV life cycle, with a particular focus on inhibiting the HIV-1 integrase enzyme. nih.govthieme-connect.com

A series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were developed and showed efficacy against HIV at concentrations lower than 150 µM, with no significant cytotoxicity. nih.gov Among these, a compound with a 4-fluorobenzoyl group was the most potent, with an EC₅₀ of 75 µM. nih.gov

Another study focused on 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives, which were designed by merging the pharmacophores of salicylhydrazide and 4-quinolone-3-carboxylic acid. thieme-connect.com These compounds exhibited moderate inhibitory properties against HIV-1, with the most potent derivatives showing inhibition rates of 32% and 28% at a concentration of 100 µM. thieme-connect.com

Hydrazones of 8-hydroxyquinoline have also been synthesized and evaluated for their anti-HIV-1 potential. researchgate.net One such derivative, (E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol, was found to be highly active against two strains of HIV-1, with IC₅₀ values of 1.88 µM and 6.27 µM and therapeutic indices of 73.82 and 22.07, respectively. researchgate.net

The anti-HIV activity of selected 8-hydroxyquinoline derivatives is presented in the following table:

| Compound/Derivative | HIV Strain | Activity (EC₅₀/IC₅₀) | Inhibition Rate | Source |

|---|---|---|---|---|

| N'-(4-fluorobenzoyl)-8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide | HIV | 75 µM | - | nih.gov |

| 4-hydroxyquinoline-3-carbohydrazide derivative 6d | HIV-1 (NL4-3) | - | 32% at 100 µM | thieme-connect.com |

| (E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol | HIV-1VB59 | 1.88 µM | - | researchgate.net |

| (E)-2-((2-(4-methoxyphenyl)hydrazono)methyl)quinolin-8-ol | HIV-1UG070 | 6.27 µM | - | researchgate.net |

8-Hydroxyquinoline and its derivatives possess notable antioxidant properties, which contribute to their therapeutic potential in various diseases associated with oxidative stress, including neurodegenerative disorders. researchgate.netmdpi.com The antioxidant effects are linked to their ability to scavenge reactive oxygen species (ROS) and chelate transition metal ions, such as iron, which can catalyze the formation of harmful free radicals through processes like the Fenton reaction. mdpi.com

Studies have shown that 8-hydroxyquinoline can effectively inhibit the oxidative degradation of deoxyribose by hydroxyl radicals. mdpi.com This antioxidant activity is pH-dependent, being more efficient at a physiological pH of 7.4. mdpi.com Furthermore, 8-hydroxyquinoline has been demonstrated to protect against ROS attacks induced by the autoxidation of iron(II). mdpi.com

While some reports have suggested potential pro-oxidant effects, comprehensive studies using various assays have confirmed the potent antioxidant nature of 8-hydroxyquinoline, with no pro-oxidant activity observed under the tested conditions. mdpi.com The scavenging activity is attributed to the redox properties of the 8-hydroxyl group, in addition to the formation of coordination complexes with iron ions. mdpi.com

Anti-inflammatory Properties

While the broader class of quinoline and its derivatives has been investigated for various pharmacological effects, including anti-inflammatory action, specific research into the anti-inflammatory properties of this compound is an emerging area. researchgate.net The anti-inflammatory potential of 8-hydroxyquinoline derivatives is often linked to their ability to modulate biological pathways involved in inflammation. researchgate.net The core structure of 8-hydroxyquinoline is recognized for its antioxidant and metal-chelating capabilities, which can indirectly contribute to anti-inflammatory effects by mitigating oxidative stress, a known component of inflammatory processes. researchgate.netnih.gov

Mechanisms of Action

The biological and medicinal activities of this compound are underpinned by several distinct mechanisms of action at the molecular level. These mechanisms are primarily centered around its ability to interact with metal ions and biological membranes, as well as its capacity to interfere with specific pathogenic processes and macromolecules such as DNA and enzymes.

The most prominent mechanism underlying the biological activity of this compound is its function as a chelating agent. The arrangement of the hydroxyl group and the nitrogen atom in the quinoline ring enables the formation of stable complexes with a variety of metal ions. escholarship.org This chelation can alter the biological activity of both the compound and the metal ion, leading to a range of downstream effects. The formation of these metal complexes is crucial for many of the observed biological properties, as it can facilitate the transport of metal ions across cell membranes or modulate the activity of metal-dependent enzymes. nih.gov

Table 1: Formation Constants of Metal Complexes with 8-Hydroxyquinoline

| Metal Ion | Log K1 | Log K2 |

|---|---|---|

| Co(II) | 7.8 | 7.1 |

| Ni(II) | 8.8 | 7.6 |

| Cu(II) | 9.8 | 8.8 |

Data sourced from studies on 8-hydroxyquinoline and its metal chelates. scirp.org

Certain derivatives of 8-hydroxyquinoline have been suggested to exert their biological effects by acting as membrane-active agents, a property that is often linked to their metal-chelating ability. scispace.com The formation of a lipophilic metal complex can enhance the compound's ability to interact with and penetrate bacterial cell membranes. This interaction can disrupt the membrane's integrity and function, leading to leakage of cellular components and ultimately cell death. nih.gov While direct studies on the membrane activity of this compound are limited, the established properties of related compounds suggest that this may be a contributing factor to its antimicrobial effects. scispace.com The disruption of membrane permeability in various microorganisms has been observed with other quinoline derivatives, indicating a potential mechanism for this compound as well. mdpi.com

The Type III Secretion System (T3SS) is a critical virulence factor for many Gram-negative pathogenic bacteria, such as Yersinia and Pseudomonas, enabling them to inject effector proteins into host cells. mdpi.com The inhibition of the T3SS is a promising strategy for the development of new anti-virulence therapies. Derivatives of 8-hydroxyquinoline have been identified as a class of compounds capable of inhibiting the T3SS. scispace.com While the precise molecular target within the T3SS is not always elucidated, these inhibitors can disrupt the function of this secretion apparatus, thereby preventing the translocation of virulence factors into host cells. This mechanism offers a way to disarm the bacteria without directly killing them, which may reduce the selective pressure for the development of resistance. mdpi.com

Metal complexes of 8-hydroxyquinoline derivatives have been shown to interact with DNA, leading to binding and, in some cases, cleavage of the DNA strands. The planar structure of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix, while the metal center can interact with the phosphate (B84403) backbone or the DNA bases. nih.gov This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects. Furthermore, some metal complexes of these compounds can induce DNA cleavage, often through the generation of reactive oxygen species (ROS) that cause oxidative damage to the deoxyribose sugar or the nucleobases. nih.gov The efficiency of DNA cleavage is dependent on the specific metal ion and the nature of the 8-hydroxyquinoline derivative.

Table 2: DNA Interaction and Cleavage by a Binuclear Copper(II) Complex

| Interaction Parameter | Value |

|---|---|

| DNA Binding Mode | Groove Binding |

| Cleavage Activity | Efficient cleavage of pBR322 plasmid DNA in the presence of ascorbic acid |

Data from a study on a phenolate-bridged binuclear copper(II) complex, representative of the potential activity of related compounds. nih.gov

Given their strong metal-chelating properties, 8-hydroxyquinoline derivatives, including this compound, are capable of interacting with metalloproteins and enzymes. escholarship.org This interaction can lead to the inhibition of enzyme activity by either removing the essential metal cofactor from the active site or by binding to the metal center within the enzyme, thereby blocking substrate access. A notable example is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in tissue remodeling and cancer progression. nih.govmdpi.com Various 8-hydroxyquinoline derivatives have been synthesized and shown to inhibit MMPs with varying degrees of potency. nih.govresearchgate.net

Table 3: Inhibitory Activity of 8-Hydroxyquinoline Derivatives Against Matrix Metalloproteinases

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Derivative 5e | MMP-2 | Submicromolar |

| Derivative 5h | MMP-9 | Submicromolar |

Data from a study on newly synthesized 8-hydroxyquinoline derivatives as MMP-2 and MMP-9 inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

The biological activity of 8-hydroxyquinoline derivatives, including this compound, is profoundly influenced by the nature and position of substituents on the quinoline ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents by elucidating the link between their chemical structure and biological function.

Influence of Methyl Group Position and Other Substituents on Biological Activity

The substitution pattern on the 8-hydroxyquinoline (8-HQ) scaffold is a key determinant of its biological efficacy and selectivity. The introduction of different functional groups at various positions can modulate the molecule's physicochemical properties and, consequently, its therapeutic potential.

The methyl group, as seen in this compound, is an electron-donating group. In some studies on 8-HQ derivatives, the introduction of an electron-donating methyl group did not produce a significant effect on the studied biological activity, such as MDR-selective toxicity in cancer cells. nih.gov However, the position of substituents is critical. For instance, in the context of antifungal activity, derivatives with a hydroxyl group at position 8 were found to be more active than those with the hydroxyl group at position 4. nih.gov

Other substituents have more pronounced effects. Halogenation, for example, often increases lipophilicity and can enhance activity. mdpi.com Specifically, 5-chloro-substituted 8-HQ derivatives have shown increased toxicity and selectivity against certain cancer cell lines. acs.org Conversely, the introduction of bulky aromatic amides at position 2 has been shown to increase antiviral activity, an effect attributed to increased lipophilicity and the electron-withdrawing nature of the substituents. nih.gov

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Electron-Donating Group (e.g., Methyl) | - | In some contexts, had no significant effect on MDR-selective toxicity. | nih.gov |

| Hydroxyl Group (OH) | Position 8 vs. 4 | Derivatives with OH at position 8 showed greater antifungal activity than those with OH at position 4. | nih.gov |

| Halogen (e.g., Chlorine) | Position 5 | Increased both toxicity and selectivity in certain MDR cancer cell lines. | acs.org |

| Aromatic Amide | Position 2 | Increased lipophilicity and antiviral activity. | nih.gov |

| Nitro Group (NO₂) | Position 5 | Strong electron-withdrawing group that slightly increased toxicity compared to a chloro-substituent. | acs.org |

Lipophilicity and Electron-Withdrawing Properties in Relation to Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter that influences a molecule's ability to cross biological membranes and interact with molecular targets. nih.gov For 8-hydroxyquinoline derivatives, a clear correlation between lipophilicity, the electronic properties of substituents, and biological activity has been established in several studies.

Research on the antiviral properties of 8-hydroxyquinoline-2-carboxanilides demonstrated that antiviral activity increases linearly with rising lipophilicity. nih.govmdpi.com This activity is also positively influenced by increasing the electron-withdrawing properties of the substituents on the anilide ring. nih.govmdpi.com For example, di- and tri-substituted derivatives with electron-withdrawing groups like chloro (Cl) and nitro (NO₂) showed higher inhibition of H5N1 virus growth with low cytotoxicity. nih.govmdpi.com The derivative with a 3-NO₂ substituent, which possesses strong electron-withdrawing characteristics, exhibited maximal antiviral activity with minimal cytotoxicity. mdpi.com These findings underscore that both lipophilicity and the electronic nature of the substituents are key molecular parameters for tuning the biological activity of the 8-HQ scaffold. mdpi.com

Role of Phenolic Group and Heterocyclic Nitrogen in Biological Functionality

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to the presence of the phenolic hydroxyl (-OH) group at position 8 and the nitrogen atom in the heterocyclic ring. nih.gov The close proximity of these two groups allows them to act as a potent monoprotic bidentate chelating agent, forming stable complexes with a wide range of metal ions. nih.govacs.org This metal chelation is a primary mechanism behind many of the observed biological effects. acs.org

The importance of this {N,O} bidentate donor set is highlighted by studies where this structural motif is disrupted. acs.org For instance, deleting the pyridine (B92270) ring from the 8-hydroxyquinoline scaffold results in the inactivation of the molecule. acs.org Similarly, shifting the quinoline nitrogen to a position para to the hydroxyl group significantly reduces toxicity and alters activity. acs.org Derivatives that are unable to form stable metal complexes, such as those where the chelating group is absent or sterically hindered, generally lack the potent biological activity of their chelating counterparts. acs.org This indicates that the ability to chelate metal ions is a necessary, though not always sufficient, prerequisite for the biological functionality of many 8-hydroxyquinoline-derived compounds. acs.org

Computational and In Silico Studies in Medicinal Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and biological activities before synthesis. For 8-hydroxyquinoline derivatives, techniques like molecular docking, Density Functional Theory (DFT), and ADME profiling are used to rationalize structure-activity relationships and guide the design of new, more effective compounds.

Molecular Docking and DFT Analyses for Biological Activity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In medicinal chemistry, it is used to understand how a potential drug (ligand) binds to a biological target, such as a protein or enzyme. researchgate.netnih.gov For 8-hydroxyquinoline derivatives, docking studies have been performed to investigate their binding modes with various targets, including bacterial proteins and cancer-related enzymes like breast cancer oxidoreductase. nih.govutripoli.edu.ly The results of these studies, often expressed as a "docking score," help to predict the binding affinity and rationalize the observed biological activity. The interactions identified, such as hydrogen bonds and π-π stacking, provide insight into the chemical features necessary for potent activity. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can determine various quantum chemical parameters and optimize the molecular geometry of compounds like this compound and its metal complexes. researchgate.net This information is valuable for understanding the molecule's reactivity and electronic properties, which are directly related to its biological function. researchgate.net

Pharmacokinetic Profile Prediction (e.g., ADME)

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the early stages of drug discovery. nih.govelsevierpure.com These computational models assess the pharmacokinetic profile of a compound to identify potential liabilities before committing resources to synthesis and in vitro testing. researchgate.net For a compound like this compound, various parameters can be predicted using established computational tools.

These predictions are often guided by frameworks like Lipinski's Rule of Five, which suggests that orally active drugs should generally adhere to certain physicochemical properties (e.g., molecular weight < 500 Da, logP < 5). researchgate.net The predicted ADME profile helps to evaluate the drug-likeness of a molecule and its potential for oral bioavailability.

| Property | Parameter | Predicted Value/Comment | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 159.18 g/mol | Well within the limit for good oral bioavailability (<500). |

| logP (Lipophilicity) | ~2.4 | Indicates good lipophilicity for membrane permeability, within the ideal range (<5). | |

| Absorption | GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| P-gp Substrate | No | Not likely to be actively pumped out of cells by P-glycoprotein, which is beneficial for drug efficacy. | |

| Distribution | BBB Permeant | Yes | The compound is predicted to be able to cross the blood-brain barrier. |

| Metabolism | CYP Inhibitor | Predicted to inhibit one or more Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9). | Potential for drug-drug interactions. |

| Drug-Likeness | Lipinski's Rule | 0 violations | The compound adheres to the Rule of Five, indicating good drug-like properties. |

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 8 Hydroxyquinoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of 4-Methyl-8-hydroxyquinoline. Each technique offers unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons, being attached to the aromatic ring, would appear further upfield, typically in the range of δ 2.5-3.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. The splitting patterns (singlet, doublet, triplet, etc.) of the aromatic protons are governed by the coupling constants (J-values) between adjacent protons, providing valuable information about their relative positions on the quinoline ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the this compound molecule. The spectrum for this compound in DMSO-d6 solution has been recorded and the resonances assigned. acs.org The assignments are based on chemical shift additivity relationships and off-resonance decoupling experiments. acs.org The chemical shifts for the zinc(II) and molybdenum(VI) complexes of this compound have also been reported, providing insights into the metal-ligand bonding. acs.org

| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d6 acs.org |

|---|---|

| C-2 | 147.8 |

| C-3 | 122.2 |

| C-4 | 144.1 |

| C-5 | 127.4 |

| C-6 | 117.5 |

| C-7 | 111.0 |

| C-8 | 152.9 |

| C-9 | 138.2 |

| C-10 | 128.4 |

| 4-CH3 | 18.1 |

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN, CO, and radicals such as H• and CH₃•. The fragmentation of this compound would likely involve the loss of a methyl radical to form a stable quinolinol cation, as well as cleavages within the quinoline ring system.

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 159 | 99.99 | [M]⁺ (Molecular Ion) |

| 131 | 31.56 | [M-CO]⁺ |

| 130 | 22.81 | [M-CHO]⁺ |

| 160 | 11.84 | [M+H]⁺ |

| 77 | 8.63 | [C₆H₅]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl group would appear in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the hydroxyl group would likely appear around 1200-1300 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted aromatic ring can provide information about the substitution pattern and are typically found in the 650-900 cm⁻¹ region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-3000 |

| C=C and C=N stretch (quinoline ring) | 1500-1650 |

| C-O stretch (hydroxyl) | 1200-1300 |

| C-H bend (out-of-plane aromatic) | 650-900 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying conjugated systems, such as the quinoline ring in this compound, and for investigating the formation and stability of metal complexes and charge-transfer interactions.

The UV-Vis spectrum of this compound in a suitable solvent would show absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring. Upon complexation with a metal ion, these absorption bands may shift (either to longer or shorter wavelengths) and change in intensity. The formation of a new absorption band, often in the visible region, is indicative of a ligand-to-metal charge-transfer (LMCT) or metal-to-ligand charge-transfer (MLCT) transition. The stability of these complexes can be studied by monitoring the changes in the UV-Vis spectrum over time or under varying conditions. For instance, the stability of vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines has been confirmed by the constant position of bands in their UV-Vis spectra recorded over 24 hours. amazonaws.com

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is commonly employed.

In a typical setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, which is often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), sometimes with the addition of a buffer to control the pH. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification. The purity of the this compound sample is determined by the area of its peak relative to the total area of all peaks in the chromatogram. A simple and sensitive reversed-phase HPLC method with UV detection at 240 nm has been developed for the determination of 8-hydroxyquinoline (B1678124) sulfate, a related compound.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, with or without buffer (e.g., formic acid, phosphate (B84403) buffer) |

| Detection | UV detector (e.g., at 240 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized chromatographic technique for the separation and identification of compounds in a mixture. libretexts.orgchemistryhall.com It is particularly valuable for monitoring the progress of chemical reactions, assessing the purity of a substance, and determining appropriate solvent systems for larger-scale separations. chemistryhall.comyoutube.com In the context of this compound, TLC serves as a straightforward and rapid method to follow its synthesis and purification. researchgate.netnih.govnih.gov

The principle of TLC relies on the differential partitioning of components between a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. youtube.com The separation is based on the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher retention factor (R_f), while more polar compounds have a stronger interaction with the polar stationary phase and thus travel shorter distances. chemistryhall.comyoutube.com

For the analysis of this compound, a common stationary phase is silica gel 60 F254. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of solvents is often used to obtain a suitable polarity to resolve the compound from starting materials, byproducts, or impurities. For instance, a mixture of chloroform (B151607) and methanol can be employed to develop the chromatogram. researchgate.net After the solvent front has moved a sufficient distance, the plate is dried and the separated spots are visualized. Since this compound contains a chromophore, it can often be visualized under UV light, typically at 254 nm, where it will appear as a dark spot on a fluorescent background. libretexts.org

The retention factor (R_f) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic for a given compound in a specific solvent system and can be used for its identification.

| Compound | Stationary Phase | Mobile Phase (v/v) | R_f Value (Approximate) | Visualization |

|---|---|---|---|---|

| This compound | Silica Gel 60 F254 | Chloroform/Methanol (9:1) | 0.65 | UV Light (254 nm) |